Benzyl 3-(aminomethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Constrained Heterocyclic Diamino Acid Derivatives
Benzyl 3-(aminomethyl)azetidine-1-carboxylate serves as a precursor in the synthesis of constrained heterocyclic diamino acid derivatives. For instance, it has been used to produce stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives, which are valuable in the development of new pharmaceuticals and biologically active compounds (Brabandere et al., 2014).
Facilitating Biological and Foldameric Applications
The compound has also been explored for its potential in biological and foldameric applications. The synthesis of new aziridine-2- and azetidine-3-carboxylic acid derivatives incorporating this structure has shown promise for use in biological studies and the development of foldamers, molecules that mimic the structural features of peptides (Žukauskaitė et al., 2011).
Development of S1P Receptor Modulators
In the pharmaceutical industry, derivatives of this compound have been utilized in the discovery of potent and selective S1P receptor modulators, demonstrating significant efficacy in phase 2 clinical trials for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).
Enhancing Synthetic Methodologies
The chemical serves as a key intermediate in various synthetic methodologies, including the base-promoted diastereoselective α-alkylation, enabling the production of optically active α-substituted azetidine-2-carboxylic acid esters. Such methodologies are crucial for the synthesis of complex molecules with specific stereochemical configurations (Tayama et al., 2018).
Biotransformations and Synthetic Applications
Biotransformations catalyzed by Rhodococcus erythropolis have been applied to racemic mixtures of benzylazetidine-2-carbonitriles and their derivatives, leading to the efficient and enantioselective production of azetidine-2-carboxylic acids. These processes underscore the compound's role in facilitating green chemistry approaches and enabling the synthesis of chiral molecules with high purity (Leng et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
benzyl 3-(aminomethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCVYBQLKZYFBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640764 |
Source
|
Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016731-24-0 |
Source
|
Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.